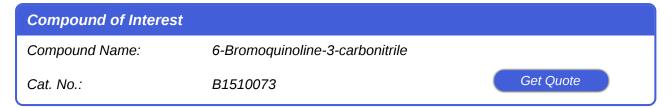


# Application Notes: 6-Bromoquinoline-3carbonitrile as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

#### Introduction

**6-Bromoquinoline-3-carbonitrile** is a halogenated quinoline derivative that serves as a crucial building block in medicinal and organic chemistry.[1] Its structure, featuring a quinoline core substituted with a bromine atom at the 6-position and a nitrile group at the 3-position, provides a versatile scaffold for the synthesis of complex molecules with significant biological activity.[1] The quinoline framework itself is a well-established "privileged scaffold" found in numerous natural products and FDA-approved drugs, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] The presence of the electron-withdrawing bromine and nitrile groups modifies the electronic properties of the quinoline ring, influencing its reactivity and potential interactions with biological targets.[1]

## **Physicochemical Properties**

The fundamental properties of **6-Bromoquinoline-3-carbonitrile** are summarized below, providing essential information for its use in experimental settings.



Property	Value	Reference
IUPAC Name	6-bromoquinoline-3-carbonitrile	[1]
Molecular Formula	C10H5BrN2	[1][3]
Molecular Weight	233.06 g/mol	[1][3]
CAS Number	1314687-82-5	[1][3]
Purity	Typically ≥98%	[3]

# Core Application: Synthesis of Protein Kinase Inhibitors

The primary application of **6-Bromoquinoline-3-carbonitrile** in drug discovery is as a key intermediate for the development of protein kinase inhibitors.[1][4] Abnormal protein kinase activity is implicated in a host of diseases, most notably cancer, making kinases prime targets for therapeutic intervention.[4][5] The 3-quinolinecarbonitrile framework is a recognized template for designing potent and selective kinase inhibitors.[1][6]

Derivatives synthesized from this intermediate have shown activity against several important cancer-related kinases:

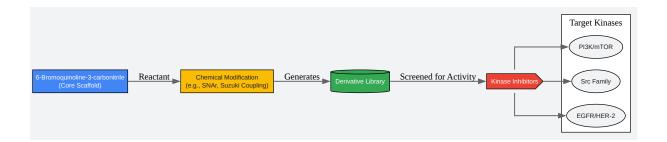
- PI3K/mTOR Pathway: 6-Bromoquinoline-3-carbonitrile is a precursor for synthesizing inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and mTOR signaling pathway.[7]
   This pathway is critical for cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[5][7]
- Src Family Kinases: The 3-quinolinecarbonitrile scaffold is effective for developing inhibitors of Src, a non-receptor tyrosine kinase involved in cell proliferation, differentiation, and motility. Potent inhibitors with IC<sub>50</sub> values in the low nanomolar range have been developed from related structures.[6]
- EGFR and HER-2: The quinoline core is central to irreversible inhibitors of Epidermal Growth
  Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of
  which are key drivers in various epithelial cancers.[8]



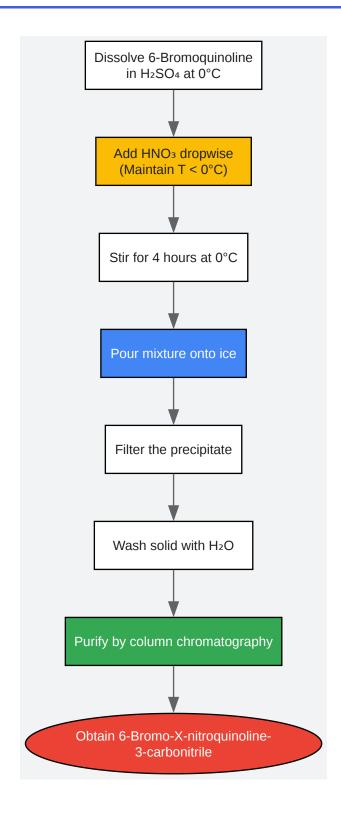
## **Logical Framework for Drug Design**

The use of **6-Bromoquinoline-3-carbonitrile** as a starting scaffold allows for systematic modification to achieve desired potency and selectivity against specific kinase targets.

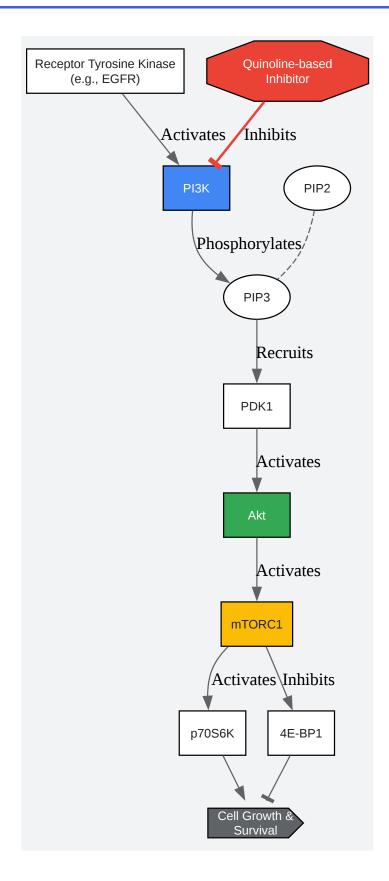












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